Potassium bromide

Catalog No.
M. Wt
119 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium bromide

CAS Number


Product Name

Potassium bromide



Molecular Formula


Molecular Weight

119 g/mol



InChI Key





greater than or equal to 100 mg/mL at 59° F (NTP, 1992)
In water, 67.8 g/100 g at 25 °C
Soluble in water
1 g dissolves in 1.5 mL water, 1 mL boiling water
1 g dissolves in 250 mL alcohol, 21 mL boiling alcohol, 4.6 mL glycerol
Soluble in glycerol; slightly soluble in alcohol, ether
Sparingly soluble in ethanol, diethyl ethe


KBr, potassium bromide

Canonical SMILES


Isomeric SMILES


Antiepileptic Agent

Potassium bromide (KBr) has a long history of use as an antiepileptic drug []. While largely replaced by newer medications due to its side effects, it is still used in specific cases, particularly for refractory seizures in children []. Research is ongoing to understand the mechanisms by which KBr exerts its anticonvulsant effects, which are believed to involve modulation of GABAergic signaling in the central nervous system [].

Impact on Memory

Studies in animals have explored the potential influence of KBr on memory function. One study investigated the effects of both acute and long-term KBr administration on spatial working memory in rats. The results suggest that KBr may have negative impacts on this specific aspect of memory, potentially due to its effects on specific brain pathways involved in memory formation []. Further research is needed to determine the precise mechanisms and potential clinical implications of these findings.

Other Scientific Research Applications


Potassium bromide is used in the field of biochemistry for protein crystallization. It acts as a precipitating agent, helping to induce the formation of protein crystals, which are essential for structural analysis techniques such as X-ray crystallography [].

Physical Description

Potassium bromide appears as odorless colorless crystals or white crystalline powder or white granular solid with a pungent bitter saline taste. Aqueous solutions are neutral (pH about 7). (NTP, 1992)
DryPowder; OtherSolid; PelletsLargeCrystals


Colorless crystals or white granules or powder
Colorless cubic crystals
White, crystalline powder or granules

Boiling Point

2615 °F at 760 mm Hg (NTP, 1992)
1435 °C


2.75 at 77 °F (NTP, 1992)
2.74 g/cu cm at 25 °C



Melting Point

1346 °F (NTP, 1992)
730 °C



GHS Hazard Statements

Aggregated GHS information provided by 600 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 99 of 600 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 501 of 600 companies with hazard statement code(s):;
H315 (13.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Potassium bromide is a white crystalline powder or granule. It is odorless and has a strong, bitter taste. It is soluble in water. USE: Potassium bromide is an important commercial chemical. It is used in human and animal veterinary medicine as a sedative and anti-seizure medication. It may be used in the washing or to assist in the lye peeling of fruits and vegetables. It is also used in photography and as an analytical standard in laboratories. It is also used in sanitizing food processing equipment and utensils. It was used as an algaecide tablet to control bacteria and algae growth in spas. EXPOSURE: Workers who use potassium bromide may breathe in mists or have direct skin contact. The general population is not likely to be exposed to potassium bromide unless through administration of a prescription. If potassium bromide is released to the environment, it will absorb moisture from the air and dissolve. RISK: Potassium bromide is not a skin irritant in humans. Nervous system effects (drowsiness, weakness, impaired movement, dizziness, confusion, hallucinations, memory loss, mania, increased spinal fluid pressure, coma), skin rash, blurred vision and enlarged pupils, and nausea and vomiting have been reported following medical use of bromide-containing sedatives or accidental ingestion of large amounts of bromide salts, including potassium bromide. Damage to the kidneys and liver and bleeding have also been reported in poisoning cases following ingestion of high doses. Temporary nervous system effects (drowsiness, low muscle tone, impaired reflexes) have been reported in infants born to mothers exposed to high levels of bromide during pregnancy through prescription drugs or in a photographic laboratory. Potassium bromide is an eye irritant in laboratory animals. Data on the potential for potassium bromide to cause infertility, abortion, or birth defects in laboratory animals were not available. No tumors were induced in laboratory animals following lifetime oral exposure to potassium bromide. The potential for potassium bromide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ A seminal study recently demonstrated that bromide (Br-) has a critical function in the assembly of type IV collagen in basement membrane (BM), and suggested that Br- supplementation has therapeutic potential for BM diseases. Because salts of bromide (KBr and NaBr) have been used as antiepileptic drugs for several decades, repositioning of Br- for BM diseases is probable. However, the effects of Br- on glomerular basement membrane (GBM) disease such as Alport syndrome (AS) and its impact on the kidney are still unknown. In this study, we administered daily for 16 weeks 75 mg/kg or 250 mg/kg (within clinical dosage) NaBr or NaCl (control) via drinking water to 6-week-old AS mice (mouse model of X-linked AS). Treatment with 75 mg/kg NaBr had no effect on AS progression. Surprisingly, compared with 250 mg/kg NaCl, 250 mg/kg NaBr exacerbated the progressive proteinuria and increased the serum creatinine and blood urea nitrogen in AS mice. Histological analysis revealed that glomerular injury, renal inflammation and fibrosis were exacerbated in mice treated with 250 mg/kg NaBr compared with NaCl. The expressions of renal injury markers (Lcn2, Lysozyme), matrix metalloproteinase (Mmp-12), pro-inflammatory cytokines (Il-6, Il-8, Tnf-a, Il-1beta) and pro-fibrotic genes (Tgf-beta, Col1a1, a-Sma) were also exacerbated by 250 mg/kg NaBr treatment. Notably, the exacerbating effects of Br- were not observed in wild-type mice. These findings suggest that Br- supplementation needs to be carefully evaluated for real positive health benefits and for the absence of adverse side effects especially in GBM diseases such as AS. /Sodium bromide/
/EXPL THER/ Potassium bromide was tried for two children with daily convulsive focal motor seizures with unconsciousness and focal motor seizure status. The treatment resulted in complete cessation of the attacks. It has been reported that bromide is effective for generalized tonic-clonic seizures and not for complex partial seizures, such as convulsive focal motor seizures with unconsciousness. However,/the authors'/ experiences provides evidence that bromide is one of the useful therapeutic agents for intractable symptomatic localization-related epilepsy.
/EXPL THER/ A 3-month-old male and a 4-month-old female infant with intractable seizures were diagnosed as having malignant migrating partial seizures in infancy (MMPSI) with developmental arrest on the basis of characteristics of symptoms, clinical courses and EEGs. We treated these two patients with potassium bromide (80 mg/kg) after conventional antiepileptic drugs failed to adequately control the seizures. The potassium bromide therapy resulted in complete control of seizures in one patient, and more than 95% reduction in seizure frequency in the other.
/EXPL THER/ BACKGROUND: Topical over-the-counter remedies exist to aid in the control of seborrheic dermatitis and chronic dandruff on a superficial level. Low-dose systemic oral nickel and bromide therapy has shown promise in providing improvement and eventual clearing of the disease. OBJECTIVE: The purpose of this study was to further evaluate the effect of an orally administered low-dose, homeopathic mineral therapy (Potassium bromide 1X, Sodium bromide 2X, Nickel sulfate 3X, Sodium chloride 6X) on seborrheic dermatitis and chronic dandruff. METHODS: Forty-one patients with seborrheic dermatitis and/or chronic dandruff were assigned to one of two treatment groups: Active (containing the medication) or placebo (vehicle). Study medication was administered in a placebo-controlled, randomly-selected, double-blind study for 10 weeks. At the end of 10 weeks all patients crossed over to the active medication, under a different label for an additional 10 weeks in an open study format. RESULTS: Twenty-nine patients completed the 10-week blinded portion of the study. After 10 weeks of treatment, the disease state of the active patients improved significantly over that of the placebo patients (p<0.04). The placebo patients' condition before and after crossover to active treatment was also evaluated, showing significant improvement (p<0.01) 10 weeks after crossing over to active medication. CONCLUSION: Oral therapy using a low-dose homeopathic preparation combining Potassium bromide 1X, Sodium bromide 2X, Nickel sulfate 3X, and Sodium chloride 6X, provides significant improvement in seborrheic dermatitis and dandruff after 10 weeks of dosing.
VET: K-BroVET potassium bromide is used to treat seizure disorders in dogs. It can be used in addition to therapy with other agents or as the sole anticonvulsant.
VET: Epilepsy is a common neurological disorder in both dogs and humans. It is refractory to therapy in approximately one-third of canine patients, and even with the advent of new antiepileptic drugs for humans, appropriate treatment options in dogs remain limited. ... The review considers the appropriate use of antiepileptic drugs: phenobarbitone and potassium bromide are effective in most canine patients, although dosing regimes need to be carefully tailored to the individual, with serum concentration measurement. However, a significant proportion of patients remains refractory to these drugs. Work is currently underway to test the efficacy of newer antiepileptic drugs in the treatment of canine epilepsy, and preliminary data suggest that human drugs such as levetiracetam and gabapentin are of benefit in dogs with refractory epilepsy.

Vapor Pressure

1 mm Hg at 1463 °F (NTP, 1992)




Other CAS



Potassium bromide

Drug Warnings

Thirty-six children with epilepsy resistant to conventional treatment were treated with bromides in addition to the current therapy. Six out of 19 cases with prevailingly or exclusively generalized tonic-clonic seizures became seizure-free and in 9 cases a reduction in seizure frequency of more than 50% was achieved. Freedom from seizures could not be obtained in 13 cases, who had frequent minor seizures in addition to generalized tonic-clonic seizures. In some, minor seizures were even activated. Tonic and focal seizures showed no response. Side effects were observed in one-third of the cases (acne, loss of appetite, loss of weight, fatigue) but in no case they did become intolerable. Fifty to 80 mg potassium bromide per kg body weight seems to be an effective daily dose range. There is a preferential indication of bromides for patients suffering from early onset epilepsy with generalized tonic-clonic seizures and/or alternating hemi-grand mal, for whom other treatment is ineffective. This disorder is characterized by a high familial incidence of epileptic seizures, onset between 6 months and 3 years of age, normal development until the onset of seizures, generalized tonic-clonic seizures and often alternating hemi-grand mal, seizure precipitation by fever, and occasional combination with or transition to myoclonic-astatic and/or myoclonic seizures. EEG is often normal or shows slight slowing in the initial phase; later it shows theta rhythms and generalized spikes and waves. Especially, if the onset is during the first year of life, the course of the epilepsy is often unfavorable.
VET: This medication should be used cautiously in older animals as they will be more susceptible to adverse effects. This medication is not indicated for use in cats.
VET: Dogs may experience drowsiness when taking, but this will generally go away after approximately 3 weeks. Increased hunger, thirst, urination, vomiting, constipation, anorexia, and uncoordinated movements may occur. During the load in dose increased nausea may be experienced.
VET: Personality changes have been occasionally reported in dogs on bromide, including attention seeking, irritability or aggression, and aimless pacing.
VET: There is no information on the relative frequency of pancreatitis in dogs associated with bromide therapy alone. However, pancreatitis has been reported to be more frequent in dogs on concurrent phenobarbital and bro-mide therapy than dogs on phenobarbital alone.

Biological Half Life

... Sixteen Merino sheep were randomly assigned to two treatment groups and given 120 mg/kg bromide, as sodium bromide IV or potassium bromide PO. ... The terminal half-life of bromide after IV and PO administration was 387.93 +/- 115.35 hr and 346.72 +/- 94.05 hr, respectively. ...
... Horses were randomly assigned to two treatment groups. Group 1 horses were given a single oral dose of 120 mg/kg potassium bromide. Part 2 of the study evaluated a loading dose of 120 mg/kg KBr daily by stomach tube for 5 days, followed by 40 mg/kg daily in feed for 7 days ... . Following a single dose of KBr (120 mg/kg) ... the mean elimination half-life was 75 +/- 14 hr. ...
... Potassium bromide was administered /to dogs/ at 30 mg/kg p.o. q 12 hr for a period of 115 days. ... Median elimination half-life /was/ 15.2 days ... .

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

Solutions of iron bromide and potassium carbonate are mixed and heated, the solution filtered and concentrated, and the bromide crystallized out.
Treatment of iron turnings with a 35% aqueous solution of bromine. Ferrosoferric bromide forms and can be crystallized. The iron bromide is heated to a boil with a slight excess of 15 wt% potassium carbonate solution. This forms a precipitate /potassium bromide/ that is readily filtered with no further purification necessary.
... The reaction of bromine with potassium carbonate and urea is the basis of the process. The first step of the process involves the addition of K2SO4 to the potassium carbonate solution, followed by heating to 80 °C. After the lead-containing precipitate is removed by filtration, the bromine and urea are added, and the temperature and pH are adjusted to 30 °C and 6.0-6.5, respectively. Potassium bromide is recovered by recrystallization after reduction of volume of the reacting solution by evaporation. The sulfate can be removed from the solution by addition of BaBr2.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Petrochemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Textiles, apparel, and leather manufacturing
water treatment
Potassium bromide (KBr): ACTIVE

Analytic Laboratory Methods

Analyte: potassium bromide; matrix: chemical identification; procedure: visual reaction with sodium bitartrate to form white crystalline precipitate that is soluble in ammonium hydroxide and in solutions of alkali hydroxides and carbonates (Potassium test)
Analyte: potassium bromide; matrix: chemical identification; procedure: visual reaction (yellowish-white precipitate) with silver nitrate (Bromide test)
Analyte: potassium bromide; matrix: chemical purity; procedure: dissolution in water; addition of nitric acid, silver nitrate, and dibutyl phthalate; back titration with ammonium thiocyanate with ferric ammonium sulfate solution as indicato

Storage Conditions

Store in a tightly sealed container at room temperature (59-86 °F).
Keep container tightly closed in a dry and well-ventilated place. Hygroscopic.


Bromide treatment was successful in controlling seizures in an 11-year-old Dachshund with epilepsy and presumptive phenobarbital-associated hepatopathy. Because bromide does not induce liver enzyme activity and does not seem to be hepatotoxic, it can be used to control seizures in dogs with concurrent epilepsy and hepatic disease. In this dog, institution of a special calculolytic diet with high chloride content was associated with a decrease in serum bromide concentrations and the recurrence of seizures. High chloride intake increases the elimination of bromide in dogs, leading to higher dosage requirements for bromide in dogs fed high-chloride diets.

Stability Shelf Life

Stable under recommended storage conditions.


Modify: 2023-08-15

Explore Compound Types